4-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)benzonitrile, also known as DBITC, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have interesting properties that make it a promising tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of 4-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)benzonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. 4-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)benzonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
4-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)benzonitrile has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in cancer cell growth and invasion. In addition, 4-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)benzonitrile has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which could contribute to its antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)benzonitrile in lab experiments is its potency and specificity. This compound has been shown to have potent anticancer properties, making it a useful tool for investigating various aspects of cancer biology. However, one limitation of using 4-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)benzonitrile in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on normal cells at high concentrations, which could limit its usefulness in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 4-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)benzonitrile. One area of interest is the development of new cancer therapies based on this compound. Researchers are also interested in investigating the potential applications of 4-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)benzonitrile in the treatment of other diseases, such as inflammation and oxidative stress. In addition, there is a need for further research on the mechanism of action of 4-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)benzonitrile, as well as its potential toxicity and safety profile.
Synthesemethoden
4-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)benzonitrile can be synthesized using a variety of methods, including the reaction of 4-nitrobenzonitrile with thionyl chloride followed by reaction with 2-aminobenzenesulfonic acid. Another method involves the reaction of 2-amino-5-nitrobenzenesulfonic acid with phosgene followed by reaction with 4-cyanobenzonitrile.
Wissenschaftliche Forschungsanwendungen
4-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)benzonitrile has been extensively studied for its potential applications in scientific research. This compound has been shown to possess potent anticancer properties, making it a promising candidate for the development of new cancer therapies. In addition, 4-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)benzonitrile has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a variety of other diseases.
Eigenschaften
IUPAC Name |
4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O3S/c15-9-10-5-7-11(8-6-10)16-14(17)12-3-1-2-4-13(12)20(16,18)19/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUMISNWUNTCLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)benzonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.